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Compound of Interest

4-(trifluoromethyl)pyridazin-3(2H)-
Compound Name:
one

Cat. No.: B3024285

The pyridazin-3(2H)-one is a six-membered heterocyclic scaffold featuring two adjacent
nitrogen atoms and a carbonyl group at the 3-position.[1] This arrangement gives rise to a
unique electronic and structural profile, establishing it as a "privileged scaffold" or "wonder
nucleus" in medicinal chemistry.[2][3] Its derivatives have demonstrated a remarkable breadth
of biological activities, leading to their investigation and application in nearly every major
therapeutic area.[2][4][5] The structural versatility of the pyridazin-3(2H)-one core, which allows
for functionalization at multiple positions, enables the fine-tuning of its pharmacological
properties, making it an invaluable template for the design of novel therapeutic agents.[6][7]

This guide provides a comprehensive overview for researchers and drug development
professionals, delving into the core's synthesis, chemical reactivity, and its profound impact on
medicinal chemistry, with a focus on its applications in treating cardiovascular diseases and
cancer.[1][8][9]

Core Synthesis Strategies: Constructing the
Pyridazinone Ring

The creation of the pyridazin-3(2H)-one ring system is a cornerstone for any research program
centered on this scaffold. Several robust and versatile synthetic routes have been developed,
with the choice of method often dictated by the availability of starting materials and the desired
substitution pattern on the final molecule.
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Primary Synthetic Pathway: Condensation of y-Keto
Acids with Hydrazines

The most common and dependable method for synthesizing 4,5-dihydropyridazin-3(2H)-ones
involves the condensation of y-keto acids, or their ester analogues, with hydrazine hydrate or
its derivatives.[6] This reaction is foundational, providing a straightforward entry into the 6-
substituted dihydropyridazinone system, which can then be aromatized if desired.

The causality behind this method's prevalence lies in the commercial availability of various y-
keto acids, such as levulinic acid, and the predictable nature of the cyclocondensation reaction.
[6] The reaction proceeds via the formation of a hydrazone intermediate, followed by an
intramolecular cyclization to yield the stable six-membered ring.
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Experimental Workflow: Synthesis from y-Keto Acid
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Caption: Key sites for functionalization on the pyridazin-3(2H)-one core.

e N2-Position: The lactam nitrogen is a common site for introducing a wide variety of
substituents. N-alkylation or N-acylation can be readily achieved to append side chains that
can interact with specific biological targets, improve solubility, or alter the molecule's ADMET
profile. [2]* C6-Position: The substituent at this position is typically introduced from the y-keto
acid precursor. Aryl groups at C6 are common and play a critical role in the activity of many
pyridazinone-based drugs, often fitting into hydrophobic pockets of target enzymes or
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receptors. [10]* C4 and C5-Positions: These positions on the ring can be substituted to
further tune the molecule's properties. For example, halogenation at these sites can alter the
electronic nature of the ring and provide additional vectors for interaction.

Medicinal Chemistry Significance and Diverse
Biological Activities

The pyridazin-3(2H)-one scaffold is present in numerous compounds with a wide array of
pharmacological activities. [5][11]This versatility stems from the core's ability to present
substituents in a well-defined spatial orientation, allowing for precise interactions with a
multitude of biological targets.

Cardiovascular Applications

A significant number of pyridazinone derivatives exhibit potent cardiovascular effects,
particularly as vasodilators and antihypertensive agents. [1][9]* Vasodilators: Many
pyridazinone compounds act as direct-acting vasodilators or target the renin-angiotensin-
aldosterone system. [1]For instance, certain 6-phenylpyridazin-3(2H)-one derivatives have
shown potent vasorelaxant activity, with some compounds being significantly more active than
the reference drug hydralazine. [1][10]* Phosphodiesterase (PDE) Inhibitors: The scaffold is a
key component in several PDE inhibitors. [1][8]By inhibiting PDEs (particularly PDE3 and
PDEDS5), these compounds increase intracellular levels of cyclic nucleotides (CAMP and cGMP),
leading to vasodilation and cardiac muscle relaxation. This mechanism is central to their use as
cardiotonic agents. [1][5]
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Caption: Simplified pathway showing PDE inhibition by pyridazinones.

Anticancer Activity

The pyridazinone core is a prominent scaffold in the development of targeted anticancer
agents. [1][8]Its derivatives have been shown to inhibit a variety of targets crucial for cancer
cell growth and survival.

o Tyrosine Kinase Inhibitors (TKIs): The scaffold has been incorporated into inhibitors of
various tyrosine kinases, which are often dysregulated in cancer. [1][9]* Tubulin
Polymerization Inhibitors: Some pyridazinone derivatives interfere with microtubule dynamics
by inhibiting tubulin polymerization, a validated anticancer strategy that leads to cell cycle
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arrest and apoptosis. [1]* Other Targets: Pyridazinone derivatives have also been developed
as inhibitors of Bruton's tyrosine kinase (BTK), PARP, DHFR, and B-RAF, highlighting the
scaffold's adaptability in targeting diverse cancer-related enzymes. [1][8]

Anti-inflammatory and Analgesic Properties

Many pyridazinone compounds have been investigated as non-steroidal anti-inflammatory
drugs (NSAIDs) with analgesic properties and reduced ulcerogenic effects. [2][12]Emorfazone,
a pyridazinone derivative, has been marketed in Japan as an analgesic and anti-inflammatory
drug. [2]The mechanism for some of these compounds involves the inhibition of
cyclooxygenase (COX) enzymes. [5]

Summary of Biological Activities and Key Compounds

The table below summarizes the diverse applications of the pyridazin-3(2H)-one core in
medicinal chemistry.
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Example
Therapeutic Area Biological Target(s) Compound(s) / Reference(s)
Derivatives
Phosphodiesterases Pimobendan,
Cardiovascular (PDEs), Direct Levosimendan, [5]
Vasodilation Indolidan

Tubulin, BTK, PARP, Zardaverine, Ibrutinib
Oncology VEGFR-2, various analogs, Sorafenib [1][8][13][14]

kinases surrogates

Emorfazone, various
Anti-inflammatory COX-1/COX-2,5-LOX  6-substituted [2][5][15]
derivatives

Various S
o ] ] Pyridazinone-
Antimicrobial bacterial/fungal o ) [2]
thiadiazole hybrids
targets

Various
Agrochemical insecticidal/herbicidal Pyridaben, Pyrazon [6]

targets

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyridazinone derivatives is crucial for
rational drug design. Key insights include:

o Substitution at N2: The presence of an acetamide side chain linked to the lactam nitrogen at
the N2 position has been shown to enhance analgesic and anti-inflammatory actions. [2]*
Substitution at C6: For PDES inhibition, a phenyl ring at the C6 position (or fused to the core)
is often necessary for potent activity. [1]Similarly, for vasorelaxant activity, 6-phenyl
substitution is a common feature of highly active compounds. [10]* Fused Ring Systems:
Fusing the pyridazinone core with other heterocyclic rings, such as pyrazole or pyrimidine,
can lead to potent and selective inhibitors of specific targets like PDES5 or BTK. [1]

Future Perspectives
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The pyridazin-3(2H)-one core remains a highly promising scaffold for the development of new
therapeutic agents. [1]Current research is focused on several key areas:

» Dual-Activity Agents: Given that risk factors for cardiovascular disease and cancer can
overlap, there is growing interest in developing pyridazinone derivatives with dual activity, for
example, compounds that act as both vasodilators and anticancer agents. [1][8][9]* Novel
Scaffolds: The synthesis of new, more complex fused heterocyclic systems based on the
pyridazinone core continues to yield compounds with novel biological activities and improved
selectivity. [3]* Targeted Therapies: The adaptability of the pyridazinone scaffold makes it an
ideal starting point for designing inhibitors against newly validated biological targets in a
range of diseases.

In conclusion, the pyridazin-3(2H)-one core is a time-tested and exceptionally versatile scaffold.
Its straightforward synthesis, amenability to chemical modification, and proven track record
across numerous biological targets ensure its continued prominence in the field of medicinal
chemistry and drug discovery.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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